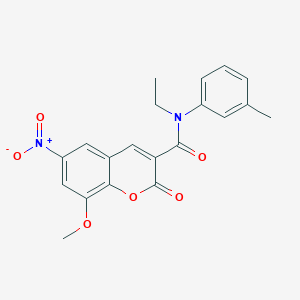

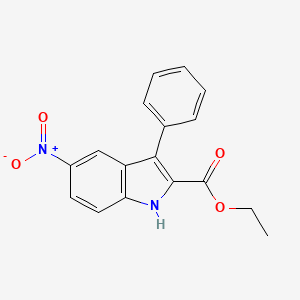

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTMTO and is a derivative of oxamide. The unique chemical structure of MTMTO has led to its investigation in several scientific studies, and its synthesis method has been optimized for various applications.

Scientific Research Applications

Selective Inhibitors in Medicinal Chemistry

- One study discusses the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds, which includes structures similar to N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, demonstrated significant tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Structural Investigations and Hydrogen Bonding

- Another study focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. The study found that these compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms, demonstrating interesting structural characteristics (Martínez-Martínez et al., 1998).

Applications in Fluorescent Dyes

- Research into N-Ethoxycarbonylpyrene- and perylene thioamides, closely related to the compound , shows their use as building blocks in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range of wavelengths and have potential applications in various fields, including bio-imaging and sensors (Witalewska et al., 2019).

Synthesis and Nematocidal Activity

- Another study details the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds showed significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu et al., 2022).

Antimicrobial and Anticancer Potential

- There are also studies focusing on the antimicrobial and anticancer potential of oxamide derivatives, including N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Salahuddin et al., 2014).

Corrosion Inhibition

- The derivatives of N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide have been studied for their potential as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue (Mishra et al., 2018).

properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZHSVFSTWYAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)

![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)

![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)

![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)